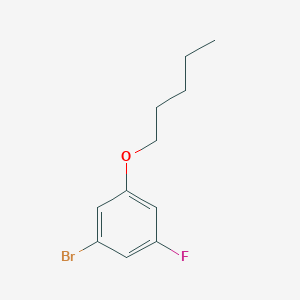

1-Bromo-3-fluoro-5-(pentyloxy)benzene

Descripción general

Descripción

1-Bromo-3-fluoro-5-(pentyloxy)benzene is a chemical compound with the molecular formula C₁₁H₁₄BrFO . It belongs to the class of fluorinated organic compounds and is derived from benzene. This compound features a bromine atom bonded to the benzene ring at the 1-position , a fluorine atom at the 3-position , and a pentyloxy group (C₅H₁₁O) at the 5-position . It exists as a colorless liquid with low acute toxicity .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

-

Photodissociation Dynamics

- Field: Physical Chemistry

- Application: Bromofluorobenzenes are used in studies of photodissociation dynamics . This involves using a velocity imaging technique combined with resonance-enhanced multiphoton ionization (REMPI) to detect the Br fragment in photodissociation of bromofluorobenzenes .

- Method: The technique involves using a laser to excite the molecules and then analyzing the resulting fragments .

- Results: The studies found that the Br fragments are generated via two dissociation channels for all the molecules .

-

Preparation of Sensitizing Agents

- Field: Organic Synthesis

- Application: Bromofluorobenzenes are used as initiation materials in the preparation of sensitizing agents for visible and infrared emission lanthanide series .

- Method: The process involves carrying out a Grignard reaction with elemental magnesium to prepare a bromofluorobenzene magnesium grignard reagent solution. This is then reacted with phosphorus trichloride under low temperature to prepare double (penta-bromophenyl) phosphonium chlorides .

- Results: The method produces high-purity double (penta-bromophenyl) phosphonium chlorides, which are then used to carry out aminating reactions with hexamethyl silicon amine alkane .

-

Photochemistry of Bromofluorobenzenes

- Field: Physical Chemistry

- Application: Bromofluorobenzenes are used in studies of photochemistry . This involves investigating how and to what extent light substituents, position on the benzene ring and number, would influence the dissociation mechanism of bromobenzene .

- Method: The technique involves using femtosecond laser spectroscopy and high level ab initio CASSCF/CASPT2 quantum chemical calculations .

- Results: The studies found that the actual position of a fluorine atom affects the dissociation rate to a less extent than the number of fluorine atoms .

-

Production of Fluoroalkoxybenzenes

- Field: Organic Synthesis

- Application: Bromofluorobenzenes are used in the production of fluoroalkoxybenzenes . These are extremely useful substances as intermediates for drugs, agricultural chemicals and other industrial chemicals .

- Method: The process involves reacting bromofluorobenzene with an aliphatic or aromatic metal alkoxide in the presence of a catalyst of copper and/or cobalt compounds in an aliphatic or aromatic alcohol solvent .

- Results: The method produces fluoroalkoxybenzenes with both reduced metal alkoxide amount and catalyst amount while maintaining high yield .

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNNOSINXLPCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-5-(pentyloxy)benzene | |

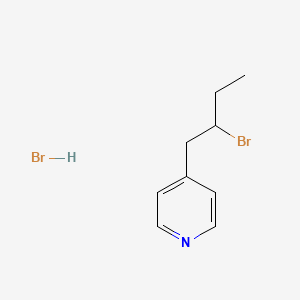

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)

![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)